

Initial Safety and Tolerability of JNJ-42165279: A Technical Whitepaper

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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

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Abstract

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, including anandamide (AEA). By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA and other fatty acid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), thereby potentiating their downstream signaling.[1][2] This mechanism has been investigated for its therapeutic potential in a range of neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the initial safety, tolerability, and pharmacokinetic/pharmacodynamic profile of JNJ-42165279, drawing from preclinical and early-phase clinical studies. Detailed methodologies for key experiments are provided to the extent publicly available, and quantitative data are summarized for clarity.

Core Mechanism of Action

JNJ-42165279 acts as a slowly reversible, covalent inhibitor of the FAAH enzyme.[2] It binds to the catalytic serine residue within the enzyme's active site, preventing the hydrolysis of fatty acid amides. This leads to an accumulation of anandamide and other related lipid signaling molecules in both the central and peripheral nervous systems.[3][4] The elevation of these endogenous cannabinoids is hypothesized to produce therapeutic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5]



Figure 1: Mechanism of Action of JNJ-42165279.

Preclinical Safety and Selectivity

In preclinical studies, JNJ-42165279 demonstrated high selectivity for the FAAH enzyme. When tested against a panel of over 50 other receptors, enzymes, transporters, and ion channels at a concentration of 10 μ M, it did not produce significant inhibition (>50%).[4] Furthermore, no inhibitory activity was observed against key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) or the hERG channel at the same concentration, suggesting a low potential for drug-drug interactions and cardiac-related adverse effects.[4]

Phase I Clinical Studies in Healthy Volunteers Multiple-Ascending Dose (MAD) Study (NCT01964651)

A randomized, double-blind, placebo-controlled study was conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of multiple ascending doses of JNJ-42165279.[3]

Experimental Protocol:

- Study Design: Multiple-ascending dose cohorts.
- Participants: Healthy male and female volunteers.
- Dosing: Oral administration of JNJ-42165279 or placebo.
- Key Assessments:
 - Safety and tolerability: Monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
 - Pharmacokinetics: Measurement of JNJ-42165279 concentrations in plasma and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Pharmacodynamics:
 - FAAH activity in leukocytes.



 Concentrations of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in plasma and CSF.[3]

Summary of Safety and Tolerability:

JNJ-42165279 was generally well-tolerated across the tested dose ranges. No serious adverse events were reported, and most AEs were mild in intensity.[5]

Pharmacodynamic Results:

Administration of JNJ-42165279 led to a dose-dependent inhibition of FAAH activity in leukocytes and a significant increase in the plasma and CSF concentrations of AEA, OEA, and PEA.[3]

Dose of JNJ-42165279	Mean Peak Fold Increase in Plasma AEA	Mean Peak Fold Increase in Plasma OEA & PEA
10-100 mg (single dose)	5.5 to 10-fold	4.3 to 5.6-fold

Table 1: Pharmacodynamic Effects of JNJ-42165279 in Healthy Volunteers (Data from Postnov et al., 2018).[3]

Positron Emission Tomography (PET) Occupancy Study

A PET study was conducted to determine the brain FAAH occupancy by JNJ-42165279 using the radiotracer [11C]MK-3168.[3]

Experimental Protocol:

- Study Design: Open-label assessment of FAAH occupancy after single and multiple doses of JNJ-42165279.
- Participants: Healthy volunteers.
- Imaging: PET scans were performed at baseline and after administration of JNJ-42165279.
- Analysis: Kinetic modeling was used to determine the total distribution volume of the tracer and calculate FAAH occupancy.



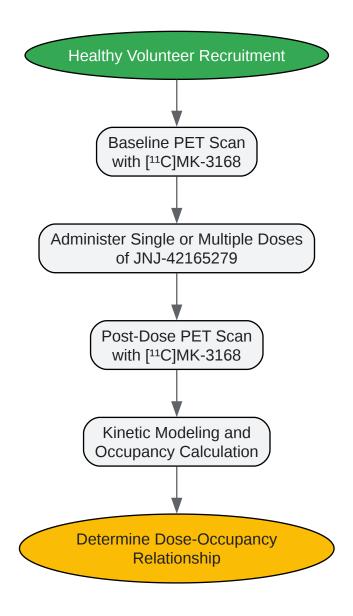
Key Findings:

JNJ-42165279 demonstrated potent central FAAH inhibition. Saturation of brain FAAH occupancy was observed at doses of 10 mg and higher.[3]

Dose of JNJ-42165279	Brain FAAH Occupancy
2.5 mg	>50% at trough after first dose
5 mg	Appreciable occupancy
10 mg	>80% at trough after first dose
10, 25, and 50 mg	96-98% at estimated Cmax

Table 2: Brain FAAH Occupancy by JNJ-42165279 as Measured by PET (Data from Postnov et al., 2018).[3]





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Figure 2: Workflow for the PET Occupancy Study.

Phase II Clinical Studies Social Anxiety Disorder (SAD) Study (NCT02432703)

A Phase IIa, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy, safety, and tolerability of JNJ-42165279 in participants with SAD.[2][6][7]

Experimental Protocol:

• Study Design: 12-week, parallel-group study.[6]



- Participants: 149 subjects with a primary diagnosis of SAD.[2]
- Dosing: 25 mg of JNJ-42165279 or placebo administered orally once daily.
- Primary Endpoint: Change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score at week 12.[7]
- Secondary Endpoints: Hamilton Anxiety Scale (HAM-A), Hamilton Depression Rating Scale (HDRS17), and Clinical Global Impression-Improvement (CGI-I).[7]
- Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.

Summary of Safety and Tolerability:

JNJ-42165279 was well-tolerated, and no notable clinical safety signals were identified in this trial.[2]

Efficacy Results:

While the primary endpoint (mean change in LSAS total score) was not met with statistical significance, there were signals of an anxiolytic effect on other measures.[2][6]

Outcome Measure	JNJ-42165279 (n=74)	Placebo (n=75)	p-value
Mean change from baseline in LSAS total score	-29.4 (SD 27.47)	-22.4 (SD 23.57)	Not significant
% of subjects with ≥30% improvement in LSAS	42.4%	23.6%	0.04
% of subjects with CGI-I of 'much' or 'very much' improved	44.1%	23.6%	0.02



Table 3: Key Efficacy Outcomes in the Social Anxiety Disorder Study (Data from Schmidt et al., 2021).[2][6]

Autism Spectrum Disorder (ASD) Study (NCT03664232)

A Phase II, multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of JNJ-42165279 in adolescents and adults with ASD.[1][8]

Experimental Protocol:

- Study Design: 12-week treatment period.[1]
- Participants: 61 individuals aged 13-35 years with a diagnosis of ASD.[1]
- Dosing: 25 mg of JNJ-42165279 or placebo administered orally twice daily.
- Primary Endpoints: Change from baseline to day 85 in the Autism Behavior Inventory (ABI)
 Core Domain (ABI-CD), ABI-Social Communication (ABI-SC), and ABI-Repetitive/Restrictive
 Behavior (ABI-RB) scores.[1]
- Safety Assessments: Standard safety monitoring.

Summary of Safety and Tolerability:

JNJ-42165279 demonstrated an acceptable safety profile in this patient population.[1][8]

Efficacy Results:

The primary endpoints were not met. However, some secondary outcomes showed trends favoring JNJ-42165279.[1][8]



Outcome Measure	p-value (JNJ-42165279 vs. Placebo)
Change in ABI-CD score	0.284
Change in ABI-SC score	0.290
Change in ABI-RB score	0.231
Change in Social Responsiveness Scale 2 (SRS)	0.064
Change in Repetitive Behavior Scale-Revised (RBS-R)	0.006
Change in Child Adolescent Symptom Inventory-Anxiety (CASI-Anx)	0.048

Table 4: Efficacy Outcomes in the Autism Spectrum Disorder Study (Data from Klein et al., 2024).[1][8]

Overall Safety and Tolerability Summary

Across Phase I and Phase II clinical trials, JNJ-42165279 has demonstrated a favorable safety and tolerability profile. The majority of adverse events reported were of mild intensity. No major safety concerns have been identified in the clinical development program to date.[2][3] It is important to note that in early 2016, as a precautionary measure following a serious adverse event with a different FAAH inhibitor (BIA 10-2474), Janssen voluntarily paused dosing in their ongoing trials with JNJ-42165279. However, no serious adverse events had been reported in any of the JNJ-42165279 trials, and the studies later resumed.

Conclusion

The initial clinical development of JNJ-42165279 has established its mechanism of action as a potent and selective FAAH inhibitor that effectively modulates the endocannabinoid system in humans. The safety and tolerability profile observed in both healthy volunteers and patient populations has been favorable. While the efficacy signals in Phase II studies for social anxiety disorder and autism spectrum disorder were mixed, with primary endpoints not being met, the consistent safety profile and evidence of target engagement support the continued



investigation of this compound and mechanism for neuropsychiatric disorders. Further studies may be warranted to explore different dosing regimens and patient populations.

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